molecular formula C14H24N4O2 B13176140 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid

5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid

Cat. No.: B13176140
M. Wt: 280.37 g/mol
InChI Key: XZBAHOXZKHKZBI-UHFFFAOYSA-N
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Description

5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid is a complex organic compound that features a pyrrolidine ring, a pyrazole moiety, and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,4-diaminobutane.

    Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced via a condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.

    Functionalization: The carboxylic acid group can be introduced through oxidation reactions, while the amino group can be alkylated using methyl and isopropyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and pyrazole moieties.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amino group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Products may include ketones or carboxylic acids.

    Reduction: Products can be alcohols or aldehydes.

    Substitution: Products vary depending on the substituent introduced, such as alkylated or acylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, the compound may serve as a ligand in binding studies or as a precursor for bioactive molecules.

Medicine

In medicinal chemistry, the compound’s structure suggests potential pharmacological activity, possibly as an enzyme inhibitor or receptor modulator.

Industry

In industry, the compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The amino and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole moiety may interact with aromatic residues in the binding site, enhancing specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[methyl(propan-2-yl)amino]methyl}-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidine-2-carboxylic acid is unique due to its combination of a pyrrolidine ring, a pyrazole moiety, and a carboxylic acid group. This structural arrangement provides a versatile platform for chemical modifications and potential biological activity.

Properties

Molecular Formula

C14H24N4O2

Molecular Weight

280.37 g/mol

IUPAC Name

5-[[methyl(propan-2-yl)amino]methyl]-1-(1-methylpyrazol-4-yl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H24N4O2/c1-10(2)16(3)8-11-5-6-13(14(19)20)18(11)12-7-15-17(4)9-12/h7,9-11,13H,5-6,8H2,1-4H3,(H,19,20)

InChI Key

XZBAHOXZKHKZBI-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC1CCC(N1C2=CN(N=C2)C)C(=O)O

Origin of Product

United States

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